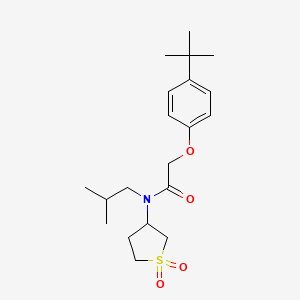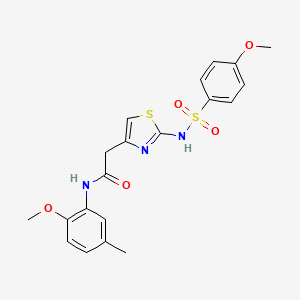![molecular formula C21H19ClN2O4 B2791912 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-35-0](/img/structure/B2791912.png)
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for developing new drugs.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to inhibit the activity of COX-2 and iNOS, enzymes involved in inflammation. Furthermore, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide in lab experiments is its ability to exhibit multiple effects. This makes it a versatile compound that can be used to study various diseases and pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, it would be interesting to explore its potential in treating other diseases such as diabetes and cardiovascular diseases. Finally, there is a need to develop more efficient synthesis methods for this compound to make it more readily available for scientific research.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethoxyaniline to form 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanamine. This intermediate is then reacted with 2,3-pyridinedicarboxylic anhydride to obtain the final product, 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-8-9-18(19(11-17)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNEVDZOGVMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2791832.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
![N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide](/img/structure/B2791837.png)
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2791844.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)
![ethyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791848.png)


![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)